1-Bromo-2-(cyclopentyloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

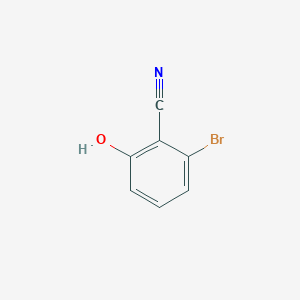

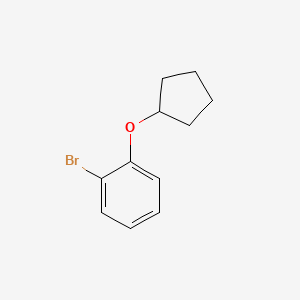

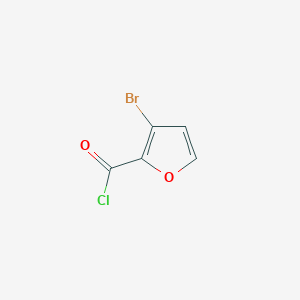

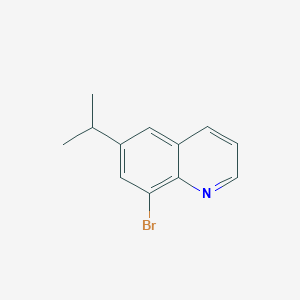

1-Bromo-2-(cyclopentyloxy)benzene, also known as 1-Bromocyclopentylbenzene, is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 212°C and a melting point of -12°C. It is a brominated derivative of cyclopentylbenzene and is widely used in organic synthesis. Its structure consists of a benzene ring with a bromine atom and a cyclopentyloxy group.

Aplicaciones Científicas De Investigación

Assembly of Complex Molecules

Bromobenzene derivatives are pivotal in the assembly of complex molecules. For instance, the palladium-catalyzed reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylphenol leads to the formation of indeno[1,2-c]chromenes, demonstrating the efficiency of bromobenzene derivatives in constructing molecular complexity from readily available materials (Pan et al., 2014).

Halogenation and Functionalization Reactions

Bromobenzene derivatives are also used in halogenation and functionalization reactions. The study by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts illustrates the versatility of bromobenzene derivatives in synthetic chemistry, enabling the preparation of halogenated compounds through efficient and selective transformations (Bovonsombat & Mcnelis, 1993).

Synthesis of Functionalized Benzene Derivatives

Functionalized benzene derivatives, essential in organic synthesis and materials science, can be synthesized from bromobenzene derivatives. Reus et al. (2012) developed high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, showcasing the role of bromobenzene derivatives in the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores, which are crucial for the development of new materials and catalytic systems (Reus et al., 2012).

Electrosynthesis Applications

In electrosynthesis, bromobenzene derivatives are employed to synthesize compounds with unique electrochemical properties. The synthesis and characterization of ethynylferrocene compounds from 1,3,5-Tribromobenzene demonstrate the applicability of bromobenzene derivatives in creating materials with reversible oxidation properties, indicating their potential in developing electrochemical devices and sensors (Fink et al., 1997).

Mecanismo De Acción

Target of Action

1-Bromo-2-(cyclopentyloxy)benzene is a chemical compound that is often used in organic synthesis It’s known that brominated compounds often act as electrophiles in organic reactions .

Mode of Action

They can participate in various types of reactions, including substitution reactions and coupling reactions .

Biochemical Pathways

Brominated compounds are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .

Pharmacokinetics

As a brominated compound, its bioavailability would likely depend on factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .

Result of Action

As a brominated compound, it is likely to be reactive and could potentially form covalent bonds with other molecules, leading to various downstream effects .

Propiedades

IUPAC Name |

1-bromo-2-cyclopentyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBXRWKMPYOEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620003 |

Source

|

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-69-2 |

Source

|

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)